molecular formula C14H16N2O3S B1387355 [4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid CAS No. 1048922-37-7

[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

Cat. No.: B1387355
CAS No.: 1048922-37-7
M. Wt: 292.36 g/mol
InChI Key: ZBSPEKDOASBHLO-UHFFFAOYSA-N
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Description

[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid is a thiazole derivative featuring an ethoxyphenyl substituent at the 4-position, a methylamino group at the 2-position, and an acetic acid moiety at the 5-position. This compound belongs to a class of thiazole-based molecules known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-19-10-6-4-9(5-7-10)13-11(8-12(17)18)20-14(15-2)16-13/h4-7H,3,8H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSPEKDOASBHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers .

Scientific Research Applications

[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid is utilized in various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Substituents (Position) Key Functional Groups
[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid Thiazole 4-Ethoxyphenyl (4), Methylamino (2) Acetic acid (5)
[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Thiazole 4-Methoxyphenyl (4), Methyl (2) Acetic acid (5)
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid Thiazolidinone 4-Methylphenylamino (5) Dioxo (2,4), Acetic acid (3)
2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid Triazole-thiadiazole Phenyl (4), Thiadiazole-thioethyl (5) Ethanoic acid (triazole-3-yl)

Key Observations :

  • Ethoxy vs.
  • Thiazole vs. Thiazolidinone: The thiazolidinone derivative has a saturated ring with dioxo groups, enhancing electron-withdrawing effects and hydrogen-bonding capacity, which may improve binding to enzymes like cyclooxygenase or kinases.

Comparison :

  • The target compound’s acetic acid group aligns with NSAID-like activity, whereas thiazolidinone derivatives are more likely to target metabolic pathways. Triazole-thiadiazole hybrids may exhibit broader-spectrum antimicrobial effects due to multiple heterocyclic interactions.

Physicochemical and Electronic Properties

Table 3: Calculated Properties Using Quantum Chemical Tools (e.g., Multiwfn )

Compound LogP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų)
[4-(4-Ethoxy-phenyl)-...-acetic acid ~2.8 2 5 ~85
[4-(4-Methoxy-phenyl)-...-acetic acid ~2.3 2 5 ~80
Thiazolidinone-dioxo derivative ~1.5 3 7 ~110
Triazole-thiadiazole hybrid ~3.2 1 8 ~95

Key Findings :

  • The ethoxy group increases LogP by ~0.5 compared to methoxy, favoring membrane penetration but requiring formulation optimization for solubility.
  • Thiazolidinone derivatives have higher polar surface areas, suggesting better solubility but reduced blood-brain barrier permeability.

Biological Activity

[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid (CAS: 1048922-37-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a thiazole ring, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C14H16N2O3S
  • Molar Mass : 292.35 g/mol
  • Structural Formula : Structural Formula

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study synthesized a series of thiazole derivatives and evaluated their anticancer activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results showed that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting their potential as anticancer agents .

The proposed mechanisms for the anticancer activity of thiazole derivatives include:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Cell Proliferation : Compounds demonstrated the ability to inhibit DNA synthesis in cancer cells.

Case Studies

  • Study on Thiazole Derivatives :
    • Objective : To evaluate the anticancer effects of synthesized thiazole compounds.
    • Methodology : MTT assay was used to assess cell viability, alongside acridine orange/ethidium bromide staining for apoptosis detection.
    • Findings : Compounds with specific substitutions on the thiazole ring showed enhanced cytotoxicity against cancer cell lines, indicating structure-activity relationships (SAR) that could guide future drug design .
  • Thiazole Analog SAR Study :
    • Objective : To analyze the structure-activity relationship of thiazole analogs against Plasmodium falciparum.
    • Findings : Modifications in the N-aryl amide group linked to the thiazole ring significantly affected antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in A549 and C6 cells; activates caspase pathways
AntimalarialModifications lead to high potency against Plasmodium falciparum with low cytotoxicity
Anti-inflammatoryPotential as an anti-inflammatory agent; further studies needed

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid derivatives for structural diversity?

  • Methodology : Utilize regioselective substitution reactions at the thiazole ring. For example, introduce aryl or heteroaryl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis. Reaction conditions (solvent, temperature, catalyst) should be optimized based on analogous thiazole syntheses, such as using DMF/acetic acid mixtures for cyclization (as in ). Monitor reaction progress via TLC or HPLC and purify intermediates via recrystallization (ethanol/water) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm⁻¹, N-H stretch of methylamino group at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign signals for the ethoxy-phenyl group (δ ~6.8–7.3 ppm for aromatic protons, δ ~63–65 ppm for ethoxy carbons) and thiazole protons (δ ~2.5–3.0 ppm for methylamino) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns using high-resolution ESI-MS .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology :

  • Antioxidant Activity : Superoxide scavenging assays using xanthine/xanthine oxidase systems, with IC₅₀ determination (compare to reference compounds like hydroxy-substituted triazoles ).
  • Anti-inflammatory Activity : COX-1/COX-2 inhibition assays or NF-κB pathway modulation in RAW264.7 macrophages .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How does the 4-ethoxy-phenyl substituent influence electronic properties and binding affinity in molecular targets?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., using Gaussian or Multiwfn ) to map electrostatic potential surfaces and HOMO/LUMO distributions. Compare with analogs lacking the ethoxy group to assess electron-donating effects .
  • Molecular Docking : Dock the compound into target proteins (e.g., COX-2, CYP450) using AutoDock Vina. Prioritize binding poses where the ethoxy group forms hydrophobic interactions or hydrogen bonds (e.g., with active-site residues like Arg120 in COX-2) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

  • Methodology :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) .
  • 2D NMR (COSY, NOESY) : Confirm coupling between thiazole protons and adjacent methylamino/ethoxy groups .
  • X-ray Crystallography : Resolve ambiguities by crystallizing derivatives (e.g., using slow vapor diffusion with ethanol/water) and analyzing bond lengths/angles .

Q. What strategies mitigate byproduct formation during the synthesis of thiazole-acetic acid derivatives?

  • Methodology :

  • Reaction Optimization : Use scavengers (e.g., molecular sieves) to absorb water in cyclization steps. Adjust stoichiometry (e.g., 1.1 eq. chloroacetic acid for thiazolidinone formation) to minimize unreacted intermediates .
  • Chromatographic Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to separate regioisomers or diastereomers .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Profiling : Assess compound stability in plasma (e.g., via LC-MS/MS) and permeability (Caco-2 assays) to identify bioavailability limitations .
  • Metabolite Identification : Incubate the compound with liver microsomes to detect active/inactive metabolites that may explain efficacy gaps .
  • Dose-Response Refinement : Conduct dose-ranging studies in animal models (e.g., carrageenan-induced edema in rats) to establish therapeutic windows .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • Methodology :

  • Multivariate Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with activity .
  • Machine Learning : Train random forest models on datasets of IC₅₀ values and molecular descriptors (e.g., RDKit fingerprints) to predict novel active compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Reactant of Route 2
[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.